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Compound of Interest

Compound Name: 1,1,1,3,3-Pentafluorobutane

Cat. No.: B1294926 Get Quote

Introduction

1,1,1,3,3-pentafluorobutane (HFC-365mfc) is a hydrofluorocarbon with the chemical formula

C₄H₅F₅.[1] It is a volatile, non-flammable liquid at room temperature and has found applications

as a blowing agent, solvent, and in fire extinguishing systems. A thorough understanding of its

spectroscopic properties is crucial for its identification, characterization, and quality control in

various industrial and research settings. This technical guide provides a comprehensive

overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data for 1,1,1,3,3-pentafluorobutane, along with detailed experimental protocols and a logical

workflow for its analysis.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,1,1,3,3-pentafluorobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 1,1,1,3,3-
pentafluorobutane by providing information about the chemical environment of the hydrogen

(¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Table 1: ¹H NMR Spectroscopic Data for 1,1,1,3,3-Pentafluorobutane
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~2.5 Triplet of quartets
J_HF ≈ 13 Hz, J_HH ≈

7 Hz
-CH₂-

~1.5 Triplet J_HF ≈ 18 Hz -CH₃

Table 2: ¹³C NMR Spectroscopic Data for 1,1,1,3,3-Pentafluorobutane

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~120 Quartet J_CF ≈ 277 Hz -CF₃

~110 Triplet J_CF ≈ 250 Hz -CF₂-

~35 Triplet of quartets
J_CF ≈ 25 Hz, J_CCF

≈ 5 Hz
-CH₂-

~15 Quartet J_CCF ≈ 3 Hz -CH₃

Table 3: ¹⁹F NMR Spectroscopic Data for 1,1,1,3,3-Pentafluorobutane

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~-80 Triplet J_FH ≈ 18 Hz -CF₃

~-115 Quartet J_FH ≈ 13 Hz -CF₂-

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The IR spectrum of 1,1,1,3,3-pentafluorobutane is

characterized by strong absorptions corresponding to C-F and C-H stretching and bending

vibrations.

Table 4: IR Spectroscopic Data for 1,1,1,3,3-Pentafluorobutane
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Wavenumber (cm⁻¹) Intensity Assignment

2980-2900 Medium C-H stretching

1450-1380 Medium C-H bending

1300-1100 Strong C-F stretching

800-600 Strong C-F bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. The mass spectrum of 1,1,1,3,3-pentafluorobutane will show

the molecular ion peak and various fragment ions resulting from the cleavage of C-C and C-F

bonds.

Table 5: Mass Spectrometry Data for 1,1,1,3,3-Pentafluorobutane

m/z Relative Intensity (%) Assignment

148 Low [C₄H₅F₅]⁺ (Molecular Ion)

129 Moderate [C₄H₅F₄]⁺

113 Moderate [C₃H₂F₅]⁺

93 High [C₃H₂F₃]⁺

69 Very High [CF₃]⁺ (Base Peak)

51 Moderate [CHF₂]⁺

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data for a

volatile fluorinated compound like 1,1,1,3,3-pentafluorobutane.

NMR Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped

with a multinuclear probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

Sample Preparation: A dilute solution of 1,1,1,3,3-pentafluorobutane (typically 1-5% by

volume) is prepared in a deuterated solvent (e.g., chloroform-d, acetone-d₆). A small amount

of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR or

trifluorotoluene for ¹⁹F NMR, is added. The solution is then transferred to a standard 5 mm

NMR tube.

Data Acquisition:

¹H NMR: A standard one-pulse sequence is used. Key parameters include a spectral width

of approximately 10 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify

the spectrum and enhance sensitivity. A wider spectral width (e.g., 200 ppm) is required.

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer

relaxation delay may be necessary.

¹⁹F NMR: A one-pulse sequence is used with a spectral width appropriate for fluorinated

compounds (e.g., -250 to 0 ppm). Proton decoupling can be employed to simplify the

spectra.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

Gas Phase: Due to its volatility, the IR spectrum can be obtained by introducing a small

amount of 1,1,1,3,3-pentafluorobutane vapor into a gas cell with IR-transparent windows

(e.g., KBr or NaCl).
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Liquid Phase: A thin film of the liquid sample can be placed between two salt plates (e.g.,

KBr or NaCl).

Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹).

A background spectrum of the empty gas cell or salt plates is first recorded and automatically

subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the IR

spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Introduction: A small amount of the sample is injected into the GC, where it is

vaporized and separated from any impurities. The separated compound then enters the

mass spectrometer. Direct infusion via a heated inlet system is also possible for pure

samples.

Ionization: Electron ionization (EI) is a common method. The sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and

fragment.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition and Processing: A mass spectrum is generated by plotting the relative

abundance of the detected ions as a function of their m/z ratio.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis and

identification of 1,1,1,3,3-pentafluorobutane.
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A logical workflow for the spectroscopic identification of 1,1,1,3,3-pentafluorobutane.

This comprehensive guide provides researchers, scientists, and drug development

professionals with the essential spectroscopic data and methodologies for the analysis of

1,1,1,3,3-pentafluorobutane. The presented information is critical for ensuring the identity and

purity of this compound in various applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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